molecular formula C22H19NO4 B5059238 ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate

ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate

Cat. No. B5059238
M. Wt: 361.4 g/mol
InChI Key: PWGJQDFGCFHWLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate, also known as EAC, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to have a unique chemical structure that may offer advantages over other compounds in certain research settings. In

Mechanism of Action

The mechanism of action of ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has also been found to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has also been found to have antioxidant activity, which may help to protect cells from oxidative damage. In animal studies, ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has been found to have anti-inflammatory effects and may help to reduce inflammation in various tissues.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate in lab experiments is its unique chemical structure, which may offer advantages over other compounds in certain research settings. ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has also been found to have low toxicity, which may make it a safer alternative to other compounds. However, one limitation of using ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate in lab experiments is its limited solubility in aqueous solutions, which may make it difficult to use in certain experiments.

Future Directions

There are many future directions for research on ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate. One area of interest is in the development of new cancer therapies based on ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate's anti-tumor activity. Other areas of research include the study of ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate's effects on inflammation, oxidative stress, and neurodegenerative diseases. Further studies are also needed to fully understand the mechanism of action of ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate and to explore its potential uses in various research settings.

Synthesis Methods

Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate can be synthesized using a variety of methods, including the condensation of 4-hydroxyacetophenone and ethyl 3-aminobenzoate in the presence of a catalyst such as hydrochloric acid. The resulting product can then be treated with sodium hydroxide to form ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate. Other methods of synthesis have also been explored, including the use of microwave irradiation and ultrasound-assisted methods.

Scientific Research Applications

Ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has been studied for its potential use in a variety of scientific research applications. One area of interest is in the development of new drugs for the treatment of cancer. ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate has been found to have anti-tumor activity in vitro, and may offer a promising avenue for the development of new cancer therapies. Other areas of research include the study of ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate's effects on inflammation, oxidative stress, and neurodegenerative diseases.

properties

IUPAC Name

ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4/c1-2-26-22(25)20-18(14-7-10-15(24)11-8-14)19-16-6-4-3-5-13(16)9-12-17(19)27-21(20)23/h3-12,18,24H,2,23H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWGJQDFGCFHWLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC2=C(C1C3=CC=C(C=C3)O)C4=CC=CC=C4C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-amino-1-(4-hydroxyphenyl)-1H-benzo[f]chromene-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.